molecular formula C7H7BBr2O3 B594039 (2,5-Dibromo-4-methoxyphenyl)boronic acid CAS No. 1217501-37-5

(2,5-Dibromo-4-methoxyphenyl)boronic acid

Cat. No.: B594039
CAS No.: 1217501-37-5
M. Wt: 309.748
InChI Key: FCCYYRNIKBYUQR-UHFFFAOYSA-N
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Description

(2,5-Dibromo-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBr2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of (2,5-Dibromo-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This is a crucial step in the synthesis of complex organic molecules, and it has wide applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,5-Dibromo-4-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the bromination of 4-methoxyphenylboronic acid, followed by purification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions, followed by crystallization and purification processes to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromo-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base . This reaction forms carbon-carbon bonds, making it a valuable tool in organic synthesis.

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out in solvents like toluene, ethanol, or water under mild conditions .

Major Products Formed

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dibromo-4-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity in cross-coupling reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups allows for fine-tuning of its reactivity and selectivity in various synthetic applications .

Properties

IUPAC Name

(2,5-dibromo-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCYYRNIKBYUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Br)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBr2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681579
Record name (2,5-Dibromo-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-37-5
Record name (2,5-Dibromo-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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